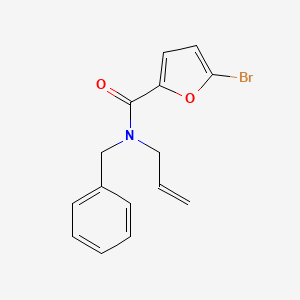![molecular formula C17H16N2O5 B14236716 (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a nitro group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and furan rings, followed by the introduction of the nitro group and the formation of the imine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are still under development. the scalability of the synthetic routes and the optimization of reaction conditions are key factors that will determine the feasibility of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuran derivatives and nitro-substituted furan compounds. Examples are:
- 5-nitro-2-furancarboxaldehyde
- 2-nitrobenzofuran
Uniqueness
The uniqueness of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
(NZ)-N-[4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H16N2O5/c1-10(18-20)3-6-16-17(15-7-4-11(2)23-15)13-9-12(19(21)22)5-8-14(13)24-16/h4-5,7-9,20H,3,6H2,1-2H3/b18-10- |
Clave InChI |
BBSJIKZVBZUISQ-ZDLGFXPLSA-N |
SMILES isomérico |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)[N+](=O)[O-])CC/C(=N\O)/C |
SMILES canónico |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)[N+](=O)[O-])CCC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
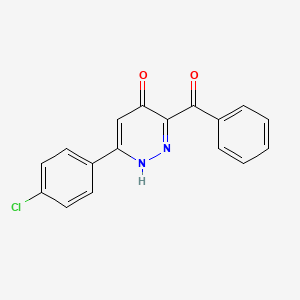
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
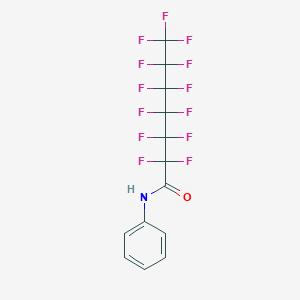


![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
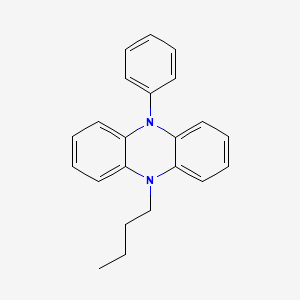
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
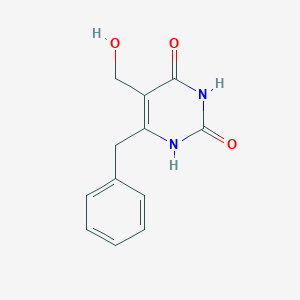
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
